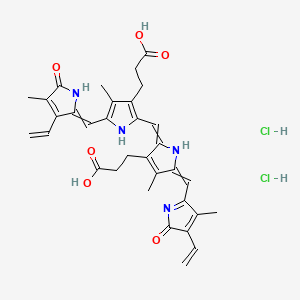

Biliverdin dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O6.2ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLHFBAZSKVVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36Cl2N4O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Physiological Role of Biliverdin in Heme Catabolism: A Technical Guide

Abstract

Historically viewed as a mere metabolic intermediate in the degradation of heme, biliverdin is now recognized as a pivotal bioactive molecule with significant physiological roles. This technical guide provides an in-depth exploration of biliverdin's journey through heme catabolism, its conversion to the potent antioxidant bilirubin, and its intrinsic anti-inflammatory and signaling functions. We will detail the enzymatic processes, present key quantitative data, outline relevant experimental protocols, and visualize the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential held within the heme catabolic pathway.

Introduction: From Waste Product to Key Modulator

Heme, the iron-containing porphyrin at the core of hemoglobin and various cytochromes, is essential for oxygen transport and cellular respiration. The breakdown of heme from senescent red blood cells and other sources is a fundamental physiological process.[1] This catabolic pathway is not simply a disposal mechanism but a highly regulated cascade that generates molecules with profound cellular effects.[2]

The pathway proceeds from heme to biliverdin, a water-soluble green pigment, and then to bilirubin, a lipid-soluble yellow pigment.[3][4] For decades, the energy-dependent conversion of the easily excretable biliverdin to the potentially toxic bilirubin was an evolutionary enigma.[5] It is now understood that this pathway is a sophisticated strategy for cellular defense, primarily through the generation of bilirubin, one of the body's most potent endogenous antioxidants.[6][7] Furthermore, both biliverdin and the enzyme responsible for its reduction, biliverdin reductase (BVR), are now appreciated for their own direct roles in mitigating inflammation and modulating critical cell signaling cascades.[8][9]

The Core Heme Catabolic Pathway

The degradation of heme is a two-step enzymatic process occurring primarily within the macrophages of the reticuloendothelial system, particularly in the spleen and liver.[4][10]

Step 1: Heme to Biliverdin

The initial and rate-limiting step is the cleavage of the heme ring, catalyzed by the enzyme Heme Oxygenase (HO) .[11] This reaction consumes three molecules of oxygen and seven electrons (typically from NADPH), yielding equimolar amounts of biliverdin IXα, ferrous iron (Fe²⁺), and carbon monoxide (CO).[3] The inducible isoform, HO-1, is a critical stress-response protein, upregulated by numerous stimuli including heme itself, oxidative stress, and inflammatory cytokines.[12]

Step 2: Biliverdin to Bilirubin

The green, water-soluble biliverdin is then rapidly reduced to the yellow-orange, lipid-soluble bilirubin. This reaction is catalyzed by the cytosolic enzyme Biliverdin Reductase (BVR) , a unique oxidoreductase with dual pH and cofactor optima.[13][14] It preferentially uses NADH at a pH around 6.7 and NADPH at a more alkaline pH of 8.7.[13] This step involves the reduction of the central methene bridge of the tetrapyrrole structure.[15]

Physiological Significance and Signaling Roles

The true importance of the heme catabolic pathway lies in the biological activities of its products and the enzymes that generate them.

The primary justification for converting biliverdin to bilirubin is the creation of a powerful antioxidant amplification cycle.[5] Bilirubin is an exceptionally potent scavenger of reactive oxygen species (ROS), particularly peroxyl radicals, with antioxidant effects exceeding those of vitamin E.[5] When bilirubin neutralizes a free radical, it is oxidized back to biliverdin. BVR then immediately reduces this biliverdin back to bilirubin, consuming NADPH in the process.[5][6] This enzymatic recycling allows a small concentration of bilirubin to detoxify a vast excess of oxidants, estimated to be up to a 10,000-fold molar excess.[5]

Beyond its role as a precursor, biliverdin and its reductase, BVR, are direct modulators of inflammation.[9][16] Exogenous administration of biliverdin has been shown to be protective in preclinical models of endotoxemia, sepsis, and transplant rejection.[17] The mechanisms are multifaceted and involve the regulation of key inflammatory signaling pathways.

In macrophages, BVR is regulated by its substrate, biliverdin, leading to the activation of the PI3K-Akt signaling axis.[8][9] This activation stimulates the production of the anti-inflammatory cytokine IL-10.[9] Concurrently, BVR can translocate to the nucleus and act as a transcriptional repressor, binding directly to the promoter of Toll-like receptor 4 (TLR4) to inhibit its expression.[8][9] This dual action effectively dampens the pro-inflammatory response to stimuli like lipopolysaccharide (LPS).

Decades of research have revealed that BVR is a pleiotropic protein with functions extending far beyond its reductase activity.[18][19] It acts as a dual-specificity (Ser/Thr/Tyr) kinase and a transcription factor, integrating heme metabolism with major cellular signaling networks.[18][20][21]

-

Kinase Activity: BVR is an upstream activator in the insulin/IGF-1 and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][18]

-

Transcriptional Regulation: As a bZip-type transcription factor, BVR can modulate the expression of genes regulated by AP-1, including HO-1 itself.[20][21]

-

Protein Transport: BVR acts as a transporter of heme into the nucleus and is essential for regulating gene expression in response to cellular stress.[18][20]

Quantitative Data in Heme Catabolism

The efficiency and regulation of heme catabolism are governed by the kinetic properties of its key enzymes and the resulting concentrations of its metabolites.

Table 1: Representative Kinetic Parameters of Heme Catabolism Enzymes

| Enzyme | Substrate | Source | Km | Vmax / Activity | Optimal pH | Cofactor | Reference |

|---|---|---|---|---|---|---|---|

| Heme Oxygenase-1 (HO-1) | Heme | Rat Spleen Microsomes | ~1.2 µM | ~1.3 nmol/mg/hr | 7.4 | NADPH | [12] |

| Biliverdin Reductase A (BVRA) | Biliverdin IXα | Human Liver (recombinant) | ~1 µM | Not specified | 8.7 | NADPH | [13][22] |

| Biliverdin Reductase A (BVRA) | Biliverdin IXα | Human Liver (recombinant) | ~2-3 µM | Not specified | 6.7 | NADH | [13][22] |

| MRP2 (Transporter) | Bilirubin Monoglucuronide | Human Canalicular Membrane Vesicles | 0.7 µM | Not specified | 7.4 | ATP | [23] |

| MRP2 (Transporter) | Bilirubin Diglucuronide | Human Canalicular Membrane Vesicles | 0.9 µM | Not specified | 7.4 | ATP | [23] |

Note: Kinetic values can vary significantly based on the enzyme source, purity, and specific assay conditions.

Table 2: Estimated Physiological Concentrations of Bilirubin

| Compartment | Species | Total Concentration | Free Concentration | Reference |

|---|---|---|---|---|

| Plasma | Human | Unconjugated: ~5-15 µM | Unconjugated: ~0.01-0.02 nM | [23][24] |

| Conjugated: < 1 µM | ||||

| Hepatocyte (Cytosol) | Rat | Unconjugated: ~1-5 µM | Unconjugated: ~0.07 µM | [23] |

| Conjugated: ~1 µM | Conjugated: ~0.04 µM | [23] | ||

| Bile | Human | Conjugated: ~500 µM | Conjugated: ~500 µM | [23] |

Note: Intracellular biliverdin concentrations are generally very low as it is rapidly converted to bilirubin.

Experimental Protocols

Accurate quantification of BVR activity is essential for studying the antioxidant capacity of cells and tissues. While traditional spectrophotometric methods exist, newer fluorescence-based assays offer superior sensitivity.

This method measures the rate of bilirubin formation by monitoring the increase in absorbance at approximately 450 nm.

-

Principle: BVR converts biliverdin to bilirubin, which has a distinct absorbance maximum around 450-460 nm. The rate of increase in absorbance is proportional to the enzyme's activity.

-

Materials:

-

BVR enzyme source (e.g., purified enzyme, cell or tissue lysate)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.7 (for NADPH-dependent activity)

-

Biliverdin IXα stock solution (e.g., 1 mM in DMSO)

-

NADPH stock solution (e.g., 10 mM in Assay Buffer)

-

Spectrophotometer (cuvette-based or microplate reader)

-

-

Methodology:

-

Prepare a reaction mixture in a cuvette or microplate well containing Assay Buffer.

-

Add NADPH to a final concentration of 100-200 µM.

-

Add the BVR enzyme source (e.g., 10-50 µg of lysate protein).

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding biliverdin to a final concentration of 10-20 µM.

-

Immediately begin monitoring the absorbance at 450 nm every 30-60 seconds for 10-20 minutes.

-

Calculate the reaction rate (ΔAbs/min) from the initial linear portion of the curve.

-

Convert the rate to specific activity (e.g., nmol bilirubin/min/mg protein) using the molar extinction coefficient of bilirubin (~60 mM⁻¹cm⁻¹ at 450 nm).[22]

-

This highly sensitive method utilizes the eel-derived fluorescent protein UnaG, which only fluoresces upon binding to bilirubin.[25][26]

-

Principle: The BVR-catalyzed production of bilirubin is measured by the corresponding increase in UnaG fluorescence, offering a high signal-to-noise ratio and suitability for high-throughput screening.[25]

-

Materials:

-

Methodology:

-

Prepare a master mix in Assay Buffer containing UnaG protein (e.g., 5-10 µM) and NADPH (e.g., 100 µM).

-

Dispense the master mix into the wells of a black, clear-bottom microplate.

-

Add the BVR enzyme source to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding biliverdin (e.g., 10 µM).

-

Measure fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes.

-

The rate of fluorescence increase is proportional to BVR activity. For absolute quantification, a standard curve of known bilirubin concentrations mixed with UnaG must be generated.[22]

-

Conclusion and Therapeutic Implications

The physiological role of biliverdin extends far beyond its transient status in heme catabolism. The biliverdin-BVR-bilirubin axis constitutes a potent, enzymatically amplified system for antioxidant defense. Furthermore, biliverdin and BVR are themselves active participants in cell signaling, capable of powerfully suppressing inflammation and integrating metabolic status with stress-response pathways. This intricate network presents a rich landscape for therapeutic intervention. Modulating the activity of HO-1 or BVR, or administering biliverdin directly, holds promise for treating a wide array of conditions underpinned by oxidative stress and inflammation, including cardiovascular disease, neurodegenerative disorders, and transplant rejection.[3][7] A thorough understanding of this pathway, supported by robust quantitative methods, is crucial for developing novel drugs that can harness its protective power.

References

- 1. Catabolism of Heme, Hyperbilirubinemia and Jaundice | Pharmaguideline [pharmaguideline.com]

- 2. benchchem.com [benchchem.com]

- 3. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. publications.aap.org [publications.aap.org]

- 6. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biliverdin - Wikipedia [en.wikipedia.org]

- 8. Go green: the anti-inflammatory effects of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Heme Catabolism.ppt [slideshare.net]

- 11. Heme Catabolic Pathway in Inflammation and Immune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Biliverdin reductase - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]

- 17. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pleiotropic functions of biliverdin reductase: cellular signaling and generation of cytoprotective and cytotoxic bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] New insights into biliverdin reductase functions: linking heme metabolism to cell signaling. | Semantic Scholar [semanticscholar.org]

- 21. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Quantitative assessment of the multiple processes responsible for bilirubin homeostasis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative assessment of the multiple processes responsible for bilirubin homeostasis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rosj.org [rosj.org]

- 27. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]

- 28. researchgate.net [researchgate.net]

The Biliverdin to Bilirubin Conversion Pathway: A Core Component of Cellular Redox Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of biliverdin to bilirubin, a process once considered a simple step in the excretion of heme waste products, is now recognized as a critical, energy-dependent pathway central to cellular defense against oxidative stress.[1] This guide provides a detailed examination of this pathway, its enzymatic components, and the methodologies used for its investigation. The central enzyme, biliverdin reductase (BVR), catalyzes the reduction of the green pigment biliverdin to the potent lipophilic antioxidant, bilirubin.[1] This reaction is not a passive step but a highly conserved and energetically demanding process, underscoring its physiological importance.[1] The pathway is a key element of a potent antioxidant amplification cycle, where bilirubin scavenges damaging free radicals and is subsequently regenerated by BVR.[1][2] Beyond its antioxidant role, this pathway is deeply integrated with cellular signaling, inflammation, and apoptosis, presenting numerous therapeutic targets for a wide range of diseases rooted in oxidative damage.[1][3]

The Core Biochemical Pathway

The catabolism of heme, derived from hemoglobin and other hemoproteins, is initiated by the heme oxygenase (HO) enzyme system. HO catalyzes the breakdown of heme into equimolar amounts of biliverdin IXα, carbon monoxide (CO), and free iron (Fe²⁺).[1] The resulting water-soluble biliverdin is then acted upon by biliverdin reductase (BVR).[4]

This pivotal step involves the reduction of the central methene bridge of the open-chain tetrapyrrole biliverdin, converting it into bilirubin.[1][4] This enzymatic reaction requires nicotinamide adenine dinucleotide phosphate (NADPH) as an electron donor, making it an energy-consuming process.[1] The resulting product, bilirubin, is lipophilic and requires subsequent conjugation with glucuronic acid in the liver for excretion.[4][5] The very existence of this energy-dependent step to convert a readily excretable molecule into one that requires further processing highlights the profound biological role of bilirubin.[1]

The Antioxidant Amplification Cycle

The primary physiological justification for the biliverdin-to-bilirubin conversion is the establishment of a powerful antioxidant redox cycle.[1][2]

-

Radical Scavenging : Bilirubin is a formidable antioxidant, particularly effective in protecting lipids from peroxidation.[1] It neutralizes reactive oxygen species (ROS) by donating a hydrogen atom.[1]

-

Oxidation : In the process of scavenging ROS, bilirubin is oxidized back to biliverdin.[1]

-

Regeneration : The ubiquitously expressed and highly efficient biliverdin reductase immediately reduces this newly formed biliverdin back to bilirubin, utilizing NADPH as the reducing agent, thus completing the cycle.[1][2]

This regenerative cycle allows a small concentration of bilirubin to scavenge a large flux of oxidants, amplifying its protective effects.[2]

Quantitative Data

Enzyme Kinetics

The activity of biliverdin reductase is influenced by pH and cofactor availability. There are two major isoforms, BVR-A and BVR-B, with distinct characteristics. BVR-A, the predominant isoform in adults, can utilize both NADPH and NADH, exhibiting different pH optima for each cofactor.[1][3] BVR-B is more specific for the β isomer of biliverdin.[3]

| Enzyme Isoform | Cofactor | Optimal pH | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Reference |

| BVR-A | NADPH | 8.5 - 8.7 | - | - | [3] |

| BVR-A | NADH | 6.7 - 7.0 | - | - | [3] |

| BVR-B (Flavin Reductase) | FMN | 7.5 | 52 µM | - | [6] |

| BVR-B (Flavin Reductase) | FAD | 7.5 | 125 µM | - | [6] |

| BVR-B (Flavin Reductase) | Riboflavin | 7.5 | 53 µM | - | [6] |

| Wild Type BLVRB | FAD | - | 242 ± 70 µM | 3.3 ± 0.5 µM*s⁻¹ | [7] |

Note: Kinetic parameters can vary significantly based on the specific assay conditions, substrate, and enzyme source.

Signaling Pathways and Experimental Workflows

Biliverdin to Bilirubin Conversion Pathway

Caption: Heme degradation pathway showing the conversion of biliverdin to bilirubin by BVR.

General Experimental Workflow for BVR Assay

Caption: A generalized workflow for measuring biliverdin reductase activity.

Experimental Protocols

Spectrophotometric Assay for Biliverdin Reductase (BVR) Activity

This protocol is adapted from established methods for measuring BVR activity by monitoring the decrease in absorbance of NADPH or the increase in absorbance of bilirubin.[2][3][8]

Materials:

-

BVR Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.7.[9]

-

Substrate Solution: Biliverdin hydrochloride stock solution (e.g., 6 mM in Methanol).[9]

-

Cofactor Solution: NADPH solution, freshly prepared (e.g., 16 mg/mL in BVR Assay Buffer).[9]

-

Sample: Tissue homogenate or cell lysate in an appropriate lysis buffer (e.g., RIPA buffer).[9]

-

96-well microplate or cuvettes.

-

Spectrophotometer or microplate reader capable of reading at 340 nm (for NADPH consumption) or ~450 nm (for bilirubin formation).[2][8]

Procedure:

-

Sample Preparation:

-

Reaction Setup (for a 200 µL final volume in a 96-well plate):

-

Initiating the Reaction:

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of bilirubin (ε ≈ 40,000 M⁻¹cm⁻¹) or NADPH (ε = 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min/mg of protein.

-

HPLC Method for Simultaneous Quantification of Biliverdin and Bilirubin

This protocol provides a framework for the separation and quantification of biliverdin and bilirubin using High-Performance Liquid Chromatography (HPLC), which is essential for accurate measurement in complex biological samples.[10][11][12]

Materials:

-

HPLC System: Equipped with a photodiode array (PDA) or UV-Vis detector.[10]

-

Column: C18 reversed-phase column (e.g., µ-Bondapak C18 or Newcrom R1).[12][13]

-

Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.5 M Tris-HCl (pH 7.2) or ammonium acetate.[10][12]

-

Standards: Pure biliverdin and bilirubin for generating standard curves.

-

Sample: Plasma, serum, or tissue extracts.

Procedure:

-

Sample Preparation:

-

Protect samples from light to prevent photodegradation of bilirubin and biliverdin.[14]

-

For plasma or serum, protein precipitation may be necessary using a solvent like acetonitrile or methanol. Centrifuge to remove precipitated proteins.

-

For tissue extracts, homogenization followed by extraction with an organic solvent may be required.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient elution can be used. For example, a mobile phase of acetonitrile: 0.5 M Tris HCl buffer (20:80, pH 7.2).[10]

-

Flow Rate: Typically 1.0 mL/min.[13]

-

Detection Wavelengths: Monitor at ~450 nm for bilirubin and ~370-380 nm or 650 nm for biliverdin.[2][10]

-

-

Analysis:

-

Inject a known volume of the prepared sample and standards into the HPLC system.

-

Identify the peaks for biliverdin and bilirubin based on their retention times compared to the standards.

-

Quantify the concentrations by integrating the peak areas and comparing them to the standard curves.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

With a standard HPLC-DAD setup, LOD and LOQ for biliverdin can be around 6 nM and 18 nM, and for bilirubin, 2.5 nM and 8 nM, respectively.[15]

-

More sensitive methods, like HPLC combined with thermal lens spectrometric detection (TLS), can achieve LODs in the low nM range for both compounds.[15]

Conclusion

The enzymatic conversion of biliverdin to bilirubin by biliverdin reductase is a cornerstone of cellular antioxidant defense. This technical guide has provided an in-depth overview of the core pathway, quantitative kinetic data, and detailed experimental protocols for its investigation. A thorough understanding of this pathway and the methodologies to study it are crucial for researchers and drug development professionals aiming to target oxidative stress-related pathologies. The intricate regulation and profound physiological impact of the biliverdin-bilirubin axis continue to be an exciting area of research with significant therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. Bilirubin - Wikipedia [en.wikipedia.org]

- 5. 🧬 Bilirubin Metabolism: A Step-by-Step Overview — King of the Curve [kingofthecurve.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Identifying structural and dynamic changes during the Biliverdin Reductase B catalytic cycle [frontiersin.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic analysis of bilirubin and biliverdin from jaundiced broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An HPLC method to detect heme oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 13. hplc.eu [hplc.eu]

- 14. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]

- 15. researchgate.net [researchgate.net]

Biliverdin Dihydrochloride: A Technical Guide to its Modulation of Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biliverdin dihydrochloride, a water-soluble form of the heme catabolite biliverdin, is emerging as a potent modulator of inflammatory signaling pathways. Historically viewed as a mere metabolic intermediate, recent evidence has illuminated its significant anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its interactions with key inflammatory cascades such as the Toll-like receptor 4 (TLR4)/NF-κB and the PI3K/Akt signaling pathways. This document synthesizes quantitative data, details experimental protocols for key assays, and provides visual representations of the underlying molecular interactions to support further research and development of biliverdin-based therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The heme catabolic pathway, traditionally known for its role in iron homeostasis, generates bioactive molecules, including biliverdin and bilirubin, that possess significant cytoprotective effects. Biliverdin, and its stable dihydrochloride salt, has demonstrated a remarkable ability to attenuate inflammatory responses, positioning it as a promising candidate for therapeutic intervention in a range of inflammatory disorders.

Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. These mechanisms often involve not only biliverdin itself but also its reductase (BVR), which acts as both an enzyme and a signaling molecule.

Inhibition of the TLR4/NF-κB Pathway

The Toll-like receptor 4 (TLR4) signaling cascade is a primary driver of the innate immune response and inflammation. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines.

Biliverdin has been shown to suppress TLR4 expression in macrophages[1]. This effect is mediated by a complex signaling pathway involving biliverdin reductase (BVR) and nitric oxide (NO)[2]. Biliverdin induces the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to NO production. NO, in turn, S-nitrosylates BVR, promoting its translocation to the nucleus. In the nucleus, BVR binds to the promoter region of the TLR4 gene at AP-1 sites, inhibiting its transcription[1][2]. A concentration of 50 µM biliverdin has been demonstrated to induce strong signaling for TLR-4 suppression[3].

Furthermore, biliverdin inhibits the transcriptional activity of NF-κB in a concentration- and time-dependent manner. Nuclear extracts from biliverdin-treated cells show reduced DNA binding of NF-κB, as demonstrated by electrophoretic mobility shift assays (EMSA)[1].

Activation of the PI3K/Akt Pathway and Induction of IL-10

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Importantly, it also plays a role in modulating the inflammatory response, in part by promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10).

Biliverdin induces a time- and dose-dependent phosphorylation of Akt in RAW 264.7 macrophages, with effects observed at concentrations ranging from 5 to 50 µM after 1 hour of treatment[4]. This activation of the PI3K/Akt pathway is initiated at the cell surface, where BVR is expressed[4]. Upon binding biliverdin, BVR interacts with and activates the p85α subunit of PI3K, leading to the downstream phosphorylation and activation of Akt[4][5].

The activation of the PI3K/Akt pathway by biliverdin has a significant anti-inflammatory consequence: the increased production of IL-10. Overexpression of BVR in biliverdin-stimulated RAW macrophages leads to a significant increase in IL-10 production[4][6]. This demonstrates a direct link between the BVR-PI3K-Akt axis and the upregulation of this key anti-inflammatory cytokine.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of biliverdin on key inflammatory markers. Further research is needed to establish comprehensive dose-response curves and IC50 values for a wider range of inflammatory mediators.

| Parameter | Cell Type | Treatment | Concentration | Effect | Reference |

| TLR4 Suppression | Macrophages | Biliverdin | 50 µM | Strong signaling for TLR-4 suppression | [3] |

| Akt Phosphorylation | RAW 264.7 Macrophages | Biliverdin | 5-50 µM (1 hour) | Time- and dose-dependent increase in Akt phosphorylation | [4] |

| IL-10 Production | RAW 264.7 Macrophages | Biliverdin + BVR Overexpression | Not specified | Increased IL-10 production | [4] |

| NF-κB Activity | HEK293A Cells | Biliverdin | Concentration- and time-dependent | Inhibition of transcriptional activity | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.

Co-Immunoprecipitation of Biliverdin Reductase (BVR) and PI3K p85α Subunit

This protocol is adapted from Wegiel et al., 2009, JBC[4].

Objective: To demonstrate the interaction between BVR and the p85α subunit of PI3K in response to biliverdin treatment.

Materials:

-

RAW 264.7 macrophages

-

This compound

-

RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, 1 mM sodium fluoride) supplemented with protease and phosphatase inhibitor cocktails

-

Anti-BVR antibody

-

Anti-p85α PI3K antibody

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Culture RAW 264.7 macrophages to 80-90% confluency.

-

Treat cells with 50 µM biliverdin for 2, 5, and 10 minutes. Include an untreated control.

-

Lyse cells in ice-cold RIPA buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

To 500 µg of protein lysate, add the anti-BVR antibody and incubate with gentle rotation for 2-4 hours at 4°C.

-

Add 30 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash three times with ice-cold RIPA buffer.

-

Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the protein complexes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-p85α PI3K antibody to detect the co-immunoprecipitated protein.

-

Strip the membrane and re-probe with anti-BVR antibody to confirm the immunoprecipitation of BVR.

Western Blot Analysis of Phosphorylated Akt (Ser473)

This protocol is a general procedure for detecting phosphorylated Akt and can be adapted based on specific experimental conditions[7][8][9].

Objective: To assess the level of Akt phosphorylation at Serine 473 in response to biliverdin treatment.

Materials:

-

Cell lysates from biliverdin-treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-Akt (Ser473) antibody

-

Anti-total Akt antibody

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot reagents

-

ECL substrate

Procedure:

-

Prepare cell lysates as described in the co-immunoprecipitation protocol.

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody (typically 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the bands using an ECL substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This is a generalized protocol for EMSA. Specific conditions, such as probe sequence and binding buffer composition, may need to be optimized based on the specific experimental context.

Objective: To determine the effect of biliverdin on the DNA binding activity of NF-κB.

Materials:

-

Nuclear extracts from biliverdin-treated and control cells

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3'), end-labeled with a non-radioactive tag (e.g., biotin) or a radioisotope (e.g., ³²P)

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Native polyacrylamide gel

-

TBE buffer

-

Detection reagents appropriate for the probe label

Procedure:

-

Prepare nuclear extracts from cells treated with biliverdin at various concentrations and time points, along with appropriate controls (e.g., LPS-stimulated).

-

Determine the protein concentration of the nuclear extracts.

-

In a microcentrifuge tube, combine 5-10 µg of nuclear extract with 1 µg of poly(dI-dC) in binding buffer.

-

Add the labeled NF-κB probe (e.g., 20-50 fmol).

-

Incubate the binding reaction at room temperature for 20-30 minutes.

-

For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction mixture and incubate for an additional 20-30 minutes.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

-

Transfer the DNA-protein complexes to a nylon membrane.

-

Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P).

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

- 1. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biliverdin Reductase A (BVRA) Mediates Macrophage Expression of Interleukin-10 in Injured Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

The Predominance of Biliverdin IXα: An In-depth Technical Guide to Isomer Specificity in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biliverdin, a key intermediate in heme catabolism, exists as four isomers: IXα, IXβ, IXγ, and IXδ. While structurally similar, these isomers exhibit profound differences in their abundance and physiological roles across biological systems. This technical guide provides a comprehensive overview of the current understanding of biliverdin IXα's dominance in mammalian systems and the emerging significance of its other isomers. We delve into the enzymatic basis for this specificity, present quantitative data on isomer distribution, detail experimental protocols for their analysis, and visualize the intricate signaling pathways in which biliverdin and its reductase enzymes participate. This document serves as a critical resource for researchers investigating heme metabolism, oxidative stress, and novel therapeutic avenues targeting these pathways.

Introduction: The Four Isomers of Biliverdin IX

Biliverdin is a green tetrapyrrolic bile pigment that arises from the oxidative cleavage of a methine bridge in the heme molecule.[1] Depending on which of the four methine bridges (α, β, γ, or δ) is cleaved, one of four possible isomers is formed: biliverdin IXα, IXβ, IXγ, or IXδ.[2] In mammalian physiology, there is a striking preference for the formation of the IXα isomer.[2] This specificity is a direct consequence of the enzymatic machinery responsible for heme degradation.

Enzymatic Basis of Isomer Specificity

The catabolism of heme to biliverdin is primarily catalyzed by the heme oxygenase (HO) enzyme system.[3] In mammals, two main isoforms, the inducible HO-1 and the constitutive HO-2, are responsible for this reaction.[3] Both HO-1 and HO-2 exhibit a high degree of regioselectivity, almost exclusively cleaving the α-methine bridge of heme to produce biliverdin IXα, carbon monoxide (CO), and ferrous iron (Fe²⁺).[3]

In contrast, certain microorganisms, such as the opportunistic pathogen Pseudomonas aeruginosa, possess a heme oxygenase (HemO) that displays different regioselectivity, producing predominantly biliverdin IXβ and IXδ isomers.[4] This highlights a key evolutionary divergence in heme metabolism.

The subsequent step in this pathway is the reduction of biliverdin to bilirubin, catalyzed by biliverdin reductase (BVR). Mammals express two major isoforms of BVR with distinct substrate specificities:

-

Biliverdin Reductase A (BLVRA): This is the predominant isoform in adults and is highly specific for biliverdin IXα.[5]

-

Biliverdin Reductase B (BLVRB): This isoform is more prevalent during fetal development and preferentially reduces the non-IXα isomers, particularly biliverdin IXβ.[5][6]

This dual-enzyme system ensures the efficient processing of the most abundant biliverdin isomer in adults (IXα) while also providing a mechanism to handle other isomers when they are present, such as during fetal development.

Quantitative Data on Biliverdin Isomer Distribution and Enzyme Kinetics

The quantification of individual biliverdin isomers is challenging due to their low concentrations and chemical instability. However, analysis of their more stable downstream products, the bilirubin isomers, provides valuable insights into their relative abundance.

Table 1: Relative Abundance of Bilirubin-IX Isomers in Human Fetal Bile

| Gestational Age (weeks) | Bilirubin-IXα (%) | Bilirubin-IXβ (%) | Bilirubin-IXγ (%) | Bilirubin-IXδ (%) |

| 20 | 6 | 87 | 0.5 | 6 |

| 28 | ~50 | Decreased | - | Unchanged |

Data adapted from Yamaguchi et al., 1995.[7] This data on bilirubin isomers strongly suggests a similar proportional distribution of the precursor biliverdin isomers during fetal development.

Table 2: Kinetic Parameters of Human Biliverdin Reductase Isoforms

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| BLVRA (Isozymes III & IV) | Biliverdin-IXα | 0.8 - 1.0 | - |

| BLVRB (Isozymes I & II) | Biliverdin-IXβ | 0.3 | - |

| BLVRA (Isozymes III & IV) | NADPH | 10.9 - 34.1 | - |

| BLVRB (Isozymes I & II) | NADPH | 13.1 - 35.9 | - |

Data on Km values for biliverdin isomers and NADPH are from a study on purified human liver biliverdin reductase isozymes. Vmax values were not explicitly provided in the source.

Physiological Roles and Signaling Pathways

The Cytoprotective Role of the Biliverdin IXα/Bilirubin IXα Axis

The primary physiological significance of the biliverdin IXα pathway lies in its potent antioxidant properties. Biliverdin IXα is rapidly converted by BLVRA to bilirubin IXα, a powerful scavenger of reactive oxygen species (ROS).[8] This enzymatic regeneration of bilirubin from its oxidized product, biliverdin, creates a potent antioxidant cycle.[9]

Beyond its direct antioxidant effects, biliverdin and its reductase, BLVRA, are emerging as important signaling molecules. BLVRA is a pleiotropic enzyme with dual-specificity kinase activity, participating in key cellular signaling cascades.[10]

The canonical pathway for heme degradation in mammals is a cornerstone of iron homeostasis and cellular protection against heme-induced oxidative stress.

Figure 1: Heme Catabolism to Biliverdin IXα and Bilirubin IXα.

BLVRA has been shown to interact with and modulate components of the PI3K/Akt pathway, a critical regulator of cell growth, survival, and metabolism.[1][11] BLVRA can be directly activated by the insulin receptor kinase and can, in turn, influence the phosphorylation status and activity of Akt and its downstream targets like GSK3.[1][11]

Figure 2: BVRA Integration into the PI3K/Akt Signaling Pathway.

Recent evidence suggests a non-catalytic role for BLVRA as a scaffolding protein that facilitates the interaction between Focal Adhesion Kinase (FAK) and Src kinase.[12] This complex is crucial for signaling downstream of integrins and growth factor receptors, impacting cell migration, proliferation, and survival.[12]

References

- 1. Interaction of human biliverdin reductase with Akt/protein kinase B and phosphatidylinositol-dependent kinase 1 regulates glycogen synthase kinase 3 activity: a novel mechanism of Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biliverdin (BV) Isomers Analysis service - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. Recombinant Production of Biliverdin IXβ and δ Isomers in the T7 Promoter Compatible Escherichia coli Nissle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic and structural differences between heme oxygenase-1 and -2 are due to differences in their C-terminal regions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes in the composition of bilirubin-IX isomers during human prenatal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Dynamic and structural differences between heme oxygenase-1 and -2 are due to differences in their C-terminal regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pleiotropic functions of biliverdin reductase: cellular signaling and generation of cytoprotective and cytotoxic bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of human biliverdin reductase with Akt/protein kinase B and phosphatidylinositol-dependent kinase 1 regulates glycogen synthase kinase 3 activity: a novel mechanism of Akt activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

exploring the immunomodulatory functions of biliverdin dihydrochloride

An In-Depth Technical Guide to the Immunomodulatory Functions of Biliverdin Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the water-soluble salt of biliverdin, is a green tetrapyrrolic bile pigment that has emerged as a molecule of significant interest in biomedical research.[1][2] Historically viewed as a mere metabolic byproduct in the degradation pathway of heme, recent scientific investigations have illuminated its potent immunomodulatory, anti-inflammatory, and antioxidant properties.[1][2][3][4] As an endogenous molecule, biliverdin presents a promising therapeutic candidate with a potentially favorable safety profile for a range of inflammatory and autoimmune diseases, as well as for applications in organ transplantation.[5][6][7]

This technical guide provides a comprehensive overview of the core immunomodulatory functions of this compound. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further investigation.

The Heme Catabolic Pathway: The Genesis of Biliverdin

Biliverdin is an essential intermediate in the catabolism of heme, a process crucial for iron homeostasis and the removal of potentially toxic free heme.[8][9][10] This pathway is a highly regulated enzymatic cascade that generates several bioactive molecules.

Step 1: Heme Oxygenase (HO-1) The initial and rate-limiting step is catalyzed by the inducible enzyme Heme Oxygenase-1 (HO-1).[8][10] In the presence of oxygen and NADPH, HO-1 cleaves the heme ring to produce equimolar amounts of biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[8][9][10] HO-1 expression is upregulated by various stimuli, including its substrate heme, oxidative stress, and inflammatory cytokines, positioning it as a critical component of the cellular stress response.[8][10]

Step 2: Biliverdin Reductase (BVR) Biliverdin is then rapidly converted to the yellow pigment bilirubin by the cytosolic enzyme biliverdin reductase (BVR).[8][9][11] This reaction utilizes NADPH as a cofactor.[3] While bilirubin has long been recognized for its potent antioxidant effects, biliverdin itself possesses a distinct and significant spectrum of biological activities.[1]

Core Immunomodulatory Mechanisms of Biliverdin

Biliverdin exerts its immunomodulatory effects through a multi-faceted approach, influencing both innate and adaptive immune responses. Its actions are centered on the attenuation of pro-inflammatory signals and the promotion of anti-inflammatory and cytoprotective pathways.

Anti-inflammatory Effects

A primary mechanism of biliverdin's immunomodulatory function is its ability to suppress inflammation. This is achieved by modulating the production of key signaling molecules known as cytokines.

-

Inhibition of Pro-inflammatory Cytokines: Biliverdin has been shown to downregulate the expression and production of pro-inflammatory cytokines, including Toll-like receptor 4 (TLR4).[3][4] TLR4 is a critical receptor in the innate immune system that recognizes bacterial endotoxins like lipopolysaccharide (LPS), triggering a potent inflammatory cascade.[12]

-

Promotion of Anti-inflammatory Cytokines: Conversely, biliverdin stimulates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][4][13] IL-10 plays a crucial role in resolving inflammation and maintaining immune homeostasis. This effect is mediated, in part, through the activation of the PI3K/Akt signaling pathway.[13][14][15]

Modulation of T-Cell Function

Biliverdin significantly impacts the adaptive immune response by directly modulating T-cell activity, a critical function for its therapeutic potential in transplantation and autoimmune diseases.[6]

-

Inhibition of T-Cell Proliferation: Administration of biliverdin has been demonstrated to inhibit the proliferation of T-cells in response to antigenic stimulation.[6]

-

Interference with T-Cell Signaling: This inhibitory effect is linked to its ability to interfere with key intracellular signaling pathways required for T-cell activation. Specifically, biliverdin inhibits the activation of Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[6][16] These transcription factors are essential for the transcription of the gene encoding Interleukin-2 (IL-2), a cytokine vital for T-cell proliferation.[6]

-

Suppression of Th1 Cytokines: Biliverdin also suppresses the production of the Th1-associated cytokine interferon-gamma (IFN-γ), further dampening the cell-mediated immune response.[6]

Antioxidant and Cytoprotective Actions

While its conversion to bilirubin forms a potent antioxidant cycle, biliverdin itself is a direct scavenger of reactive oxygen species (ROS).[17][18] By neutralizing ROS, biliverdin protects cells from oxidative damage, which is a common feature of inflammatory processes and ischemia-reperfusion injury.[12][17] This antioxidant capacity is intrinsically linked to its anti-inflammatory effects, as oxidative stress can perpetuate inflammatory signaling.

Key Signaling Pathways Modulated by Biliverdin

Biliverdin's biological effects are mediated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

Biliverdin initiates a signaling cascade by interacting with biliverdin reductase (BVR), which can be expressed on the cell surface of macrophages.[13][14][19] The enzymatic conversion of biliverdin to bilirubin by surface BVR triggers tyrosine phosphorylation of BVR's cytoplasmic tail.[13] This phosphorylated BVR then serves as a docking site for the p85α subunit of Phosphatidylinositol 3-kinase (PI3K), leading to its activation.[13][20] Activated PI3K then phosphorylates and activates Akt, a downstream kinase.[13][14] The BVR-PI3K-Akt axis is a major driver of the anti-inflammatory effects of biliverdin, culminating in the enhanced production of IL-10.[13][14][15][20]

TLR4 and NF-κB Signaling Pathways

Biliverdin effectively suppresses inflammatory signaling initiated by the Toll-like receptor 4 (TLR4).[3][12][21] One proposed mechanism involves the nuclear translocation of BVR, which then acts as a transcriptional repressor, binding to the promoter region of the TLR4 gene to inhibit its expression.[14][15][19] By downregulating TLR4, biliverdin reduces the cell's sensitivity to bacterial endotoxins. Furthermore, biliverdin inhibits the activation of NF-κB, a master transcriptional regulator of inflammation.[6][12][16] This prevents the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[12]

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies, demonstrating the immunomodulatory efficacy of biliverdin hydrochloride.

Table 1: In Vivo Efficacy of Biliverdin Hydrochloride in Preclinical Models

| Animal Model | Disease/Condition | Dosage | Route of Administration | Key Immunomodulatory Outcomes | Reference(s) |

| Swine | Liver Ischemia-Reperfusion Injury | 50 µmol/kg | Intravenous | Suppressed liver dysfunction; Reduced neutrophil infiltration; Decreased hepatocyte cell death. | [22] |

| Rat | Cardiac Allograft | 50 µmol/kg (daily) | Intraperitoneal | Prolonged allograft survival; Induced donor-specific tolerance; Decreased intragraft leukocyte infiltration. | [6][16] |

| Rat | Cerebral Ischemia-Reperfusion | 35 mg/kg | Intraperitoneal | Reduced neurological severity scores; Decreased cerebral infarction volume; Suppressed mRNA of TNF-α, IL-6, IL-1β. | [12][22] |

| Rat | Intestinal Transplant | 10 µM (luminal) | Intraluminal | Ameliorated mucosal injury; Inhibited upregulation of IL-6 and iNOS mRNA; Improved 14-day survival. | [23] |

| Rat | Polymicrobial Sepsis | N/A | N/A | Modulated inflammatory mediators. | [24] |

Table 2: Effects of Biliverdin on T-Cell Function and Cytokine Production (In Vitro)

| Cell Type | Treatment/Stimulus | Biliverdin Concentration | Effect | Mechanism | Reference(s) |

| T-Lymphocytes | Anti-CD3 mAb | N/A | Inhibited T-cell proliferation | Inhibition of NFAT and NF-κB activation; Suppressed IL-2 transcription. | [6][16] |

| T-Lymphocytes | N/A | N/A | Suppressed IFN-γ production | Th1 response inhibition. | [6] |

| Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | N/A | Enhanced IL-10 production | Activation of PI3K/Akt pathway via surface BVR. | [13][15] |

| Leukocytes | Lipopolysaccharide (LPS) | Dose-dependent | Inhibited TLR4 signaling | Modulation of mTORC2 signaling. | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the study of biliverdin's immunomodulatory functions.

Protocol 1: Preparation of this compound Solutions for In Vitro Assays

-

Materials:

-

Biliverdin hydrochloride (solid)

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Inert gas (e.g., Argon or Nitrogen)

-

-

Procedure:

-

Equilibration: Allow the vial of solid biliverdin hydrochloride to warm to room temperature before opening to prevent condensation.

-

Weighing: Under dim light, weigh the desired amount of biliverdin hydrochloride. For a 20 mM stock solution, use 12.38 mg per 1 mL of solvent.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. Vortex thoroughly. If needed, sonicate briefly in a water bath to ensure complete dissolution. The solution should be a clear, dark green.

-

Storage: Aliquot the stock solution into amber, airtight tubes. Purge the headspace with an inert gas before sealing. Store at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from light and avoid repeated freeze-thaw cycles.[11]

-

Working Solution: For cell culture experiments, dilute the DMSO stock solution to the final desired concentration using the appropriate sterile culture medium immediately before use. Ensure the final DMSO concentration in the culture is non-toxic (typically ≤ 0.1%).

-

Protocol 2: In Vitro T-Cell Proliferation Assay

-

Materials:

-

Spleen cells or purified CD4+ T-cells from mice (e.g., SJL/J strain)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)

-

Anti-CD3 monoclonal antibody (for stimulation)

-

Biliverdin hydrochloride working solutions

-

Cell proliferation reagent (e.g., BrdU or [³H]-thymidine)

-

96-well flat-bottom culture plates

-

-

Procedure:

-

Prepare a single-cell suspension of splenocytes or purified T-cells.

-

Plate the cells in 96-well plates at a density of 2-5 x 10⁵ cells/well in complete medium.

-

Add varying concentrations of biliverdin hydrochloride to the wells. Include a vehicle control (medium with equivalent DMSO concentration).

-

Stimulate the cells by adding anti-CD3 mAb (e.g., 1 µg/mL). Include unstimulated control wells.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

During the final 8-18 hours of incubation, add the proliferation reagent (e.g., BrdU).

-

At the end of the incubation, harvest the cells and measure proliferation according to the manufacturer's protocol for the chosen reagent (e.g., ELISA for BrdU incorporation or scintillation counting for [³H]-thymidine).

-

Data Analysis: Express results as a percentage of the proliferation observed in the stimulated, vehicle-treated control group.

-

Protocol 3: In Vivo Model of Cardiac Allotransplantation

-

Materials:

-

Donor mice (e.g., DBA/2 strain)

-

Recipient mice (e.g., B6AF1 strain)

-

Surgical instruments for heterotopic heart transplantation

-

Biliverdin hydrochloride

-

Sterile normal saline

-

-

Procedure:

-

Animal Model: Perform heterotopic (abdominal) cardiac allotransplantation, transplanting a heart from a donor mouse to a genetically mismatched recipient.

-

Treatment Protocol: Prepare a solution of biliverdin hydrochloride in normal saline. Administer biliverdin (e.g., 50 µmol/kg) via intraperitoneal injection to the recipient mice daily, starting on the day of transplantation and continuing for a defined period (e.g., 14 days).[16] A control group should receive injections of the vehicle (saline) only.

-

Monitoring: Palpate the abdomen of recipient mice daily to assess the heartbeat of the transplanted graft. Graft rejection is defined as the complete cessation of a palpable beat.

-

Endpoint and Analysis: Monitor animal survival. The primary endpoint is graft survival time. At the end of the experiment (or at specific time points), grafts can be harvested for histological analysis to assess leukocyte infiltration and tissue damage.

-

Data Analysis: Present graft survival data using Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.[16]

-

Conclusion and Future Directions

This compound has unequivocally transitioned from being considered a simple metabolic waste product to a potent endogenous immunomodulator. Its ability to suppress inflammation, inhibit T-cell activation, and mitigate oxidative stress through the modulation of key signaling pathways like PI3K/Akt and NF-κB underscores its significant therapeutic potential.[1][6][12][13] The quantitative data from numerous preclinical models provide a strong foundation for its further development as a novel therapeutic agent for a wide range of conditions, including autoimmune diseases, ischemia-reperfusion injury, and organ transplant rejection.[7]

Future research should focus on the pharmacokinetic and pharmacodynamic profiles of biliverdin in larger animal models to bridge the gap toward clinical translation. Further elucidation of its interaction with other immune cell types and its long-term effects in chronic inflammatory models is warranted. The development of targeted delivery systems could also enhance its therapeutic efficacy and broaden its clinical applications. A deeper understanding of the intricate immunomodulatory functions of biliverdin hydrochloride will be instrumental in harnessing its full potential for the treatment of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemistry, Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | The Heme Oxygenase System in Immunity [frontiersin.org]

- 6. Biliverdin, a natural product of heme catabolism, induces tolerance to cardiac allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic applications of bilirubin and biliverdin in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Heme Catabolic Pathway in Inflammation and Immune Disorders [frontiersin.org]

- 9. Heme-Derived Metabolic Signals Dictate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Go green: the anti-inflammatory effects of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Modulation of Inflammation and Immune Responses by Heme Oxygenase-1: Implications for Infection with Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Heme-Derived Metabolic Signals Dictate Immune Responses [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Luminal administration of biliverdin ameliorates ischemia-reperfusion injury following intestinal transplant in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]

The Intricate Dance of Biliverdin and Heme Oxygenase-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme Oxygenase-1 (HO-1), a vital stress-responsive enzyme, plays a pivotal role in cellular homeostasis by catalyzing the degradation of heme. This process yields three biologically active molecules: carbon monoxide (CO), ferrous iron (Fe²⁺), and biliverdin. Biliverdin, a transient intermediate, is subsequently reduced to the potent antioxidant bilirubin by biliverdin reductase (BVR). The interaction between biliverdin and its parent enzyme, HO-1, is a critical, albeit transient, step that governs the overall catalytic efficiency and has downstream signaling implications. This technical guide provides an in-depth exploration of the core interaction between biliverdin and HO-1, offering a comprehensive resource for researchers in drug development and cellular biology.

The Heme Oxygenase-1 Catalytic Cycle and the Role of Biliverdin

The catalytic degradation of heme by HO-1 is a multi-step enzymatic reaction. Heme, acting as both substrate and cofactor, is oxidized in a process that consumes three molecules of oxygen and requires electrons donated from NADPH-cytochrome P450 reductase. The final step of this intricate process is the release of the linear tetrapyrrole, biliverdin.

Crucially, the dissociation of biliverdin from the active site of HO-1 has been identified as the rate-limiting step in the overall catalytic cycle. This slow release modulates the enzyme's turnover rate and has significant implications for the subsequent downstream events, including the availability of biliverdin for conversion to bilirubin by BVR and the potential for feedback regulation.

Structural Insights into the HO-1-Biliverdin Complex

Crystallographic studies of the human HO-1 in complex with biliverdin have provided invaluable insights into the structural basis of this interaction. Upon the conversion of the cyclic heme molecule to the linear biliverdin, significant conformational changes occur within the HO-1 active site. The distal and proximal helices of the enzyme relax into an "open" conformation, a structural rearrangement that is thought to facilitate the eventual release of the product.[1][2]

Interestingly, the iron-free biliverdin molecule occupies a different position and orientation within the active site compared to the initial heme substrate. It adopts a more linear conformation and shifts from the primary heme-binding site into an adjacent internal cavity.[1][2] This repositioning underscores the dynamic nature of the HO-1 active site and highlights the specific structural determinants that govern product release.

Quantitative Analysis of the HO-1-Biliverdin Interaction

A thorough understanding of the kinetics of the HO-1 catalytic cycle is paramount for elucidating its mechanism and for the development of potential therapeutic modulators. The following table summarizes the key quantitative data related to the interaction of biliverdin with HO-1.

| Parameter | Value (at 4°C) | Value (at 25°C) | Significance |

| Rate Constants for Heme to Verdoheme Conversion | The initial steps of the reaction leading to the formation of the verdoheme intermediate. | ||

| Electron transfer to heme | 0.11 s⁻¹ | 0.49 s⁻¹ | The rate of the first electron transfer to the ferric heme. |

| Electron transfer to ferrous dioxy complex | 0.056 s⁻¹ | 0.21 s⁻¹ | The rate of the second electron transfer, which triggers the formation of α-meso-hydroxyheme. |

| Rate Constants for Verdoheme to Biliverdin Conversion | The conversion of the verdoheme intermediate to the final product, biliverdin. | ||

| Reduction of Fe³⁺-verdoheme | 0.15 s⁻¹ | 0.55 s⁻¹ | The rate of reduction of the iron in the verdoheme intermediate. |

| Fe³⁺-biliverdin formation | 0.025 s⁻¹ | 0.10 s⁻¹ | The rate of formation of the iron-biliverdin complex. |

| Rate Constants for Product Release | The final steps of the catalytic cycle involving the release of iron and biliverdin. | ||

| Reduction of Fe³⁺-biliverdin | 0.035 s⁻¹ | 0.15 s⁻¹ | The rate of reduction of the iron in the biliverdin complex, a prerequisite for iron release. |

| Fe²⁺ release | 0.19 s⁻¹ | 0.39 s⁻¹ | The rate of release of ferrous iron from the enzyme. |

| Biliverdin dissociation | 0.007 s⁻¹ | 0.03 s⁻¹ | The rate-limiting step of the entire catalytic cycle, representing the slow release of the final product, biliverdin. [3] |

Experimental Protocols

Expression and Purification of Recombinant Human Heme Oxygenase-1 (His-tagged)

This protocol describes the expression of His-tagged human HO-1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

pET vector containing His-tagged human HO-1 cDNA

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., ampicillin at 100 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

-

Ni-NTA Agarose resin

Procedure:

-

Transformation: Transform the pET-HO-1 plasmid into competent E. coli BL21(DE3) cells and plate on selective LB agar plates. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Binding: Add the clarified supernatant to a column containing equilibrated Ni-NTA agarose resin. Allow the protein to bind for 1-2 hours at 4°C with gentle agitation.

-

Washing: Wash the resin with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged HO-1 with 5 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

-

Buffer Exchange: Pool the fractions containing pure HO-1 and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Storage: Store the purified protein at -80°C.

Spectrophotometric Assay of Heme Oxygenase-1 Activity

This protocol describes a coupled enzyme assay to determine HO-1 activity by measuring the formation of bilirubin.

Materials:

-

Purified recombinant HO-1

-

Purified recombinant biliverdin reductase (BVR)

-

Hemin (substrate)

-

NADPH

-

Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4)

-

Spectrophotometer capable of reading absorbance at 464 nm and 530 nm

Procedure:

-

Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

A known concentration of purified HO-1 (e.g., 0.1-0.5 µM)

-

A saturating concentration of purified BVR (e.g., 1-2 µM)

-

10-20 µM Hemin

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding NADPH to a final concentration of 0.5-1 mM.

-

Measurement: Immediately monitor the increase in absorbance, which corresponds to the formation of bilirubin. The activity is determined by measuring the difference in absorbance between 464 nm and 530 nm (to correct for background absorbance).[1][4]

-

Calculation: Calculate the HO-1 activity using the molar extinction coefficient for bilirubin (ε₄₆₄₋₅₃₀ = 40 mM⁻¹ cm⁻¹).[1][4] The activity is typically expressed as nmol of bilirubin formed per minute per mg of HO-1.

Signaling Pathways and Experimental Workflows

The interaction between biliverdin and HO-1 extends beyond the catalytic cycle, influencing cellular signaling cascades primarily through the action of biliverdin reductase (BVR). BVR not only converts biliverdin to bilirubin but also functions as a signaling molecule itself, participating in complex protein-protein interactions.

The HO-1/BVR Axis in Cellular Signaling

Caption: HO-1/BVR signaling cascade.

Recent research has unveiled that BVR can directly interact with and modulate key signaling proteins, including components of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[5] This interaction can lead to the activation of pro-survival and anti-apoptotic signals. Furthermore, the HO-1/BVR system is intricately linked with the Nrf2 signaling pathway, a master regulator of the antioxidant response. BVR has been shown to influence the nuclear translocation of Nrf2, thereby modulating the expression of a battery of antioxidant and cytoprotective genes.[3]

Experimental Workflow: Investigating the HO-1-Biliverdin Interaction and Downstream Signaling

Caption: Workflow for studying HO-1/Biliverdin interactions.

Conclusion

The interaction between biliverdin and heme oxygenase-1, though transient, is a finely tuned process that dictates the efficiency of heme catabolism and initiates a cascade of downstream signaling events. A comprehensive understanding of the structural, kinetic, and cellular aspects of this interaction is essential for the rational design of therapeutic agents that target the HO-1 pathway. This technical guide provides a foundational resource for researchers aiming to unravel the complexities of this vital enzymatic system and harness its therapeutic potential.

References

The Biliverdin-Bilirubin Antioxidant Cycle In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biliverdin-bilirubin antioxidant cycle is a potent endogenous cytoprotective system. This cycle involves the reduction of biliverdin to bilirubin, a powerful antioxidant, by the enzyme biliverdin reductase (BVR). When bilirubin scavenges reactive oxygen species (ROS), it is oxidized, and the cycle is perpetuated by the subsequent reduction of its oxidized products back to bilirubin.[1][2] This technical guide provides an in-depth exploration of the biliverdin-bilirubin antioxidant cycle in vitro, offering detailed experimental protocols, quantitative data, and a critical perspective on its mechanisms and controversies.

While bilirubin is celebrated for its antioxidant prowess, the efficiency and primary products of its oxidation in a physiological context are subjects of ongoing scientific discussion. Some studies suggest that bilirubin is oxidized back to biliverdin, creating a regenerative antioxidant loop.[2] Conversely, other research indicates that the reaction of bilirubin with certain ROS predominantly leads to its degradation into other products, questioning the universal efficiency of the cycle.[3][4] This guide will delve into the experimental evidence for both viewpoints, providing researchers with a comprehensive understanding of this complex antioxidant system.

Core Components of the Cycle

Biliverdin

Biliverdin is a green tetrapyrrolic bile pigment and a product of heme catabolism by heme oxygenase.[1] While it possesses antioxidant properties, it is generally considered less potent than its reduced form, bilirubin.[2]

Bilirubin

Bilirubin, a yellow-orange bile pigment, is the key antioxidant component of the cycle. It has demonstrated a superior capacity to scavenge a variety of ROS and reactive nitrogen species (RNS) in vitro.[2] However, its lipophilic nature and low solubility in aqueous solutions at physiological pH present challenges in experimental setups.[5]

Biliverdin Reductase (BVR)

BVR is the cytosolic enzyme that catalyzes the NADPH-dependent reduction of biliverdin to bilirubin. Its activity is crucial for maintaining the pool of bilirubin and, consequently, the antioxidant capacity of the cycle.

Quantitative Data Presentation

The following tables summarize key quantitative data from in vitro studies on the biliverdin-bilirubin antioxidant cycle.

Table 1: Kinetic Parameters of Biliverdin Reductase (BVR)

| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Optimal pH | Reference |

| Rat Liver (Form 1) | Biliverdin IXα | 1.5 | 0.014 | 6.7 (NADH) | |

| Rat Liver (Form 3) | Biliverdin IXα | 2.0 | 0.012 | 8.7 (NADPH) | |

| Human BLVRB | FAD | 242 ± 70 | 3.3 ± 0.5 µM*s⁻¹ | 7.5 |

Table 2: Antioxidant Activity of Bilirubin and Biliverdin

| Antioxidant Assay | Biliverdin/Ester | Bilirubin/Ester | Key Findings | Reference |

| Peroxyl Radical Scavenging (k_inh_) | 10.2 x 10⁴ M⁻¹s⁻¹ (BVDE) | 22.5 x 10⁴ M⁻¹s⁻¹ (BRDE) | Bilirubin dimethyl ester (BRDE) has a rate constant more than double that of biliverdin dimethyl ester (BVDE). | |

| Superoxide Scavenging | Less Efficient | More Efficient | Bilirubin shows a greater ability to scavenge superoxide radicals. Biliverdin can sometimes promote superoxide production. | [1][6] |

| Peroxynitrite Scavenging | Less Potent | At least 3-fold more potent | Bilirubin is significantly more effective at inhibiting peroxynitrite-mediated protein tyrosine nitration. | [1] |

| DPPH Radical Scavenging | Exhibits activity | Exhibits concentration-dependent activity | Both compounds show DPPH radical scavenging capabilities, though direct comparative IC₅₀ values are not consistently reported. | [2] |

Experimental Protocols

Preparation and Handling of Biliverdin and Bilirubin Solutions

Materials:

-

Biliverdin hydrochloride or Bilirubin (high purity)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, amber microcentrifuge tubes

Protocol for Stock Solutions (in DMSO):

-

Allow the vial of solid biliverdin or bilirubin to warm to room temperature before opening to prevent condensation.

-

Under subdued light, weigh the desired amount of the compound.

-

Dissolve in anhydrous DMSO to a final concentration of 10-20 mM. Vortex until fully dissolved.

-

Store stock solutions in small aliquots in amber tubes at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Protocol for Working Solutions (in Aqueous Buffer):

-

Due to the low aqueous solubility of bilirubin, it is recommended to first dissolve it in a small volume of 0.1 M NaOH before diluting with buffer.[5]

-

For cell culture experiments, dilute the DMSO stock solution directly into the culture medium to the desired final concentration. The final DMSO concentration should typically be less than 0.1% to avoid solvent toxicity.